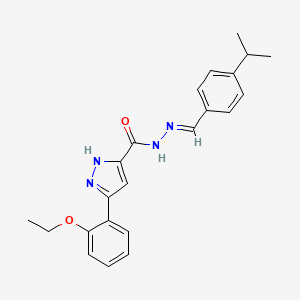![molecular formula C21H18N4O5S B11670446 N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11670446.png)
N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C21H18N4O5S This compound is known for its unique structural features, which include a nitrobenzylidene group, a hydrazinyl carbonyl group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with N-methyl-N-(4-aminophenyl)benzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, while the hydrazinyl carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
- N-(4-{[(2E)-2-(1-naphthylmethylene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
- N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
Uniqueness
N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide is unique due to the presence of the nitrobenzylidene group, which imparts distinct redox properties and potential biological activities. The combination of the hydrazinyl carbonyl and benzenesulfonamide moieties further enhances its reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C21H18N4O5S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N4O5S/c1-24(31(29,30)20-8-3-2-4-9-20)18-12-10-17(11-13-18)21(26)23-22-15-16-6-5-7-19(14-16)25(27)28/h2-15H,1H3,(H,23,26)/b22-15+ |
Clave InChI |
ZKRPGAOLRNMQGZ-PXLXIMEGSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670365.png)
![1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11670373.png)

![1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11670382.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11670392.png)
![4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11670395.png)
![N'-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11670403.png)
![dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11670404.png)
![N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide](/img/structure/B11670410.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670416.png)
![2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B11670417.png)
![(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670421.png)
![N'-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11670431.png)
